molecular formula C7H4BClO2 B3041827 4-(Oxoboranyl)benzoyl chloride CAS No. 380430-63-7

4-(Oxoboranyl)benzoyl chloride

Cat. No.: B3041827
CAS No.: 380430-63-7
M. Wt: 166.37 g/mol
InChI Key: RALWBYDDHGJLPP-UHFFFAOYSA-N
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Description

4-(Oxoboranyl)benzoyl chloride is an organoboron compound that features a benzoyl chloride group attached to a boron-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxoboranyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Oxoboranyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or sodium perborate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Esters and Amides: Formed from nucleophilic substitution reactions.

    Boronic Acids and Boranes: Resulting from oxidation and reduction reactions.

Scientific Research Applications

4-(Oxoboranyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxoboranyl)benzoyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the benzoyl chloride group. The boron moiety can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the boron moiety.

    Boronic Acids: Contain the boron moiety but lack the benzoyl chloride group.

Uniqueness

4-(Oxoboranyl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a boron-containing moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .

Properties

IUPAC Name

4-oxoboranylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClO2/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALWBYDDHGJLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)C1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303652
Record name Benzoyl chloride, 4-(oxoboryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-63-7
Record name Benzoyl chloride, 4-(oxoboryl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-(oxoboryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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